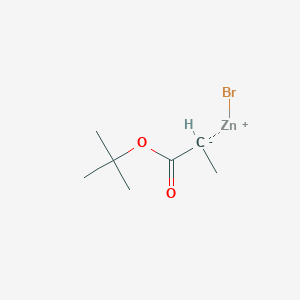
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether (ZnBr(OCH2CH2OCH2CH3)2) is a zinc-based reagent used in organic synthesis. It is an organometallic compound that is synthesized through the reaction of zinc bromide and 2-tert-butoxy-2-oxo-1-methylethyl alcohol. The reagent is a colorless liquid with a boiling point of 92-93°C and a melting point of -14°C. It is insoluble in water, but soluble in organic solvents such as diethyl ether and tetrahydrofuran.
Mecanismo De Acción
The mechanism of action of ZnBr(OCH2CH2OCH2CH3)2 is based on the formation of a zinc-alkoxide complex. This complex is formed when zinc bromide reacts with 2-tert-butoxy-2-oxo-1-methylethyl alcohol, and it is responsible for the catalytic activity of the reagent. The zinc-alkoxide complex is able to activate the substrate molecules, allowing them to react with each other and form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZnBr(OCH2CH2OCH2CH3)2 are not well understood. However, it is known that the reagent is not toxic, and it has no known adverse effects on the human body. It is also not known to be an environmental pollutant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ZnBr(OCH2CH2OCH2CH3)2 in laboratory experiments include its low cost, low toxicity, and easy availability. Additionally, it is easy to use, as it is soluble in organic solvents such as diethyl ether and tetrahydrofuran. The main limitation of the reagent is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on ZnBr(OCH2CH2OCH2CH3)2 could focus on further exploring its applications in organic synthesis and scientific research. Additionally, further research could focus on understanding its biochemical and physiological effects, as well as its environmental impact. Another potential area of research could be the development of new methods for synthesizing the reagent, as well as new methods for using it in laboratory experiments. Finally, research could focus on developing new catalytic systems based on the reagent, which could be used to synthesize a variety of compounds.
Métodos De Síntesis
The synthesis of ZnBr(OCH2CH2OCH2CH3)2 is achieved through a two-step process. In the first step, 2-tert-butoxy-2-oxo-1-methylethyl alcohol is reacted with zinc bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 2-tert-butoxy-2-oxo-1-methylethylzinc bromide and sodium bromide. In the second step, the reaction mixture is then heated to reflux and the product is isolated after cooling.
Aplicaciones Científicas De Investigación
The reagent ZnBr(OCH2CH2OCH2CH3)2 has a variety of applications in organic synthesis and scientific research. It has been used to synthesize a variety of compounds, such as 2-aryl-1-ethoxyethyl ethers, 2-aryl-1-ethoxyethyl esters, and 2-aryl-1-ethoxyethyl amines. It has also been used in the synthesis of polymers, such as poly(vinyl ethers) and poly(vinyl esters). Additionally, it has been used as a catalyst in the synthesis of polyester polyols.
Propiedades
IUPAC Name |
bromozinc(1+);tert-butyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQFZGEXOABPM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C(=O)OC(C)(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)
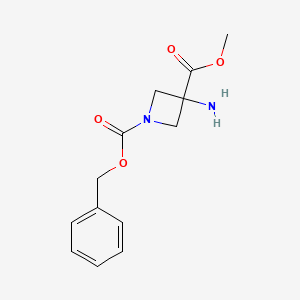
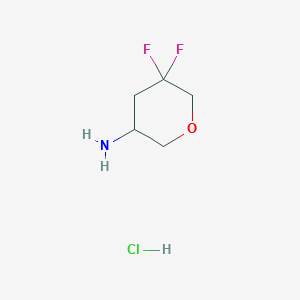
![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
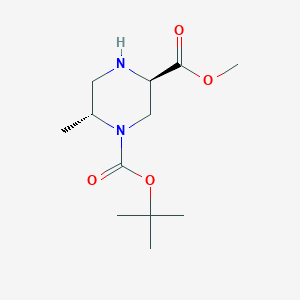
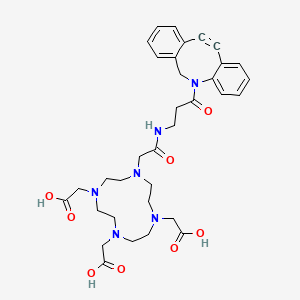

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
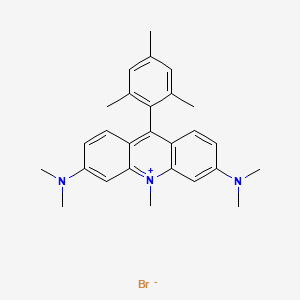
![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)